2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole
Overview
Description
2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole, also known as PNU-282,987, is a benzimidazole derivative that has been studied for its potential therapeutic applications. This compound has been found to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. In
Mechanism of Action
2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole acts as a selective antagonist at the dopamine D4 receptor, which is mainly expressed in the prefrontal cortex, hippocampus, and striatum. The blockade of this receptor by this compound leads to increased dopamine release in the prefrontal cortex, which is associated with improved cognitive function and attention. This mechanism of action is different from other antipsychotic drugs, which primarily target the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to improve cognitive function and attention in animal models of schizophrenia and ADHD. The compound has also been shown to reduce hyperactivity and impulsivity in these models. In addition, this compound has been found to have a low propensity for causing extrapyramidal side effects, which are commonly associated with other antipsychotic drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole in lab experiments is its high selectivity and affinity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor. However, one limitation is that the compound has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
For research on 2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole include further exploration of its potential therapeutic applications in neurological and psychiatric disorders. The compound may also be studied in combination with other drugs to enhance its efficacy and reduce side effects. In addition, the development of new analogs of this compound may lead to the discovery of even more selective and potent dopamine D4 receptor antagonists.
Scientific Research Applications
2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). The compound has been found to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19(22-8-4-1-5-9-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-10-12-25-13-11-21/h2-3,6-7H,1,4-5,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGEBKCYGAHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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